Product packaging for Z-D-Asp(obzl)-OH(Cat. No.:CAS No. 5241-62-3)

Z-D-Asp(obzl)-OH

Cat. No.: B554538
CAS No.: 5241-62-3
M. Wt: 357.4 g/mol
InChI Key: VUKCNAATVIWRTF-MRXNPFEDSA-N
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Description

Historical Context and Significance of Protected Amino Acids in Chemical Biology

The advancement of peptide chemistry has been intrinsically linked to the development of methods for protecting reactive functional groups on amino acids. Early pioneers like Emil Fischer laid the groundwork for understanding peptide bonds in the early 20th century ias.ac.inias.ac.in. However, the chemical synthesis of peptides remained a formidable challenge until the introduction of effective protecting group strategies. The development of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932 marked a significant milestone, providing a stable yet removable protection for the alpha-amino group ias.ac.inias.ac.innih.gov. This innovation, coupled with advances in peptide bond formation, culminated in landmark achievements such as the synthesis of oxytocin (B344502) by Vincent du Vigneaud in 1953 ias.ac.inias.ac.in.

The necessity for protecting groups arises from the presence of multiple reactive sites within amino acids (amino group, carboxyl group, and side chain functionalities). Without protection, attempted peptide bond formation would lead to uncontrolled polymerization and side reactions, yielding complex mixtures rather than the desired product nih.govnih.govpeptide.com. Protected amino acids, such as Z-D-Asp(OBzl)-OH, are indispensable tools that enable chemists to precisely control the sequence and structure of synthetic peptides. This precision is vital for studying peptide structure-activity relationships, developing peptide-based therapeutics, and constructing peptidomimetics with tailored biological properties nih.govpeptide.com.

Stereochemical Considerations: The D-Configuration of Aspartic Acid in this compound

Amino acids, with the exception of glycine, possess a chiral alpha-carbon atom, meaning they exist as two non-superimposable mirror images known as enantiomers: L- and D-forms jpt.comyoutube.com. In nature, particularly in proteins and enzymes, the L-configuration is overwhelmingly dominant jpt.comnih.govtandfonline.com. However, D-amino acids are found in various natural products, including bacterial cell walls, peptide antibiotics, and certain signaling molecules, often conferring enhanced stability or unique biological activities nih.govtandfonline.com.

Overview of Research Trajectories Involving this compound

This compound serves as a critical intermediate in synthetic organic chemistry, primarily for the construction of peptides and peptide mimetics. Its protected nature allows for selective coupling reactions, enabling its incorporation into complex peptide sequences where the D-configuration of aspartic acid is desired. Research utilizing this compound spans several key areas:

Peptide Synthesis: As a protected building block, it is fundamental for synthesizing peptides that require the inclusion of D-aspartic acid residues to impart specific structural or functional characteristics, such as enhanced stability or altered biological activity ontosight.aichemimpex.comnetascientific.comtargetmol.com.

Medicinal Chemistry and Drug Development: The compound is employed in the design and synthesis of novel therapeutic agents. Its use is particularly noted in the development of neuroprotective agents and treatments for neurological disorders, leveraging the role of aspartate in neurotransmission chemimpex.comnetascientific.com. It also serves as a versatile intermediate in medicinal chemistry for creating diverse derivatives with tailored properties netascientific.com.

Neurotransmitter Research: this compound is utilized in studies investigating neurotransmitter systems, particularly the function of aspartate in the central nervous system, providing insights into neurological conditions netascientific.com.

Biochemical Studies: Researchers employ this derivative to investigate enzyme activity and metabolic pathways, contributing to a deeper understanding of biological processes at the molecular level ontosight.ainetascientific.com.

Agrochemicals and Fine Chemicals: Beyond pharmaceuticals, its stability and reactivity make it a valuable precursor in the synthesis of various agrochemicals and fine chemicals netascientific.com.

Ethical Considerations in Research and Application of Amino Acid Derivatives

The development and application of novel chemical compounds, including amino acid derivatives like this compound, are governed by stringent ethical principles. Responsible research practices are paramount, emphasizing data integrity, transparency, and proper attribution jocpr.comjocpr.com. When these compounds are explored for therapeutic applications, ethical considerations extend to patient safety, informed consent in clinical trials, and the rigorous assessment of risk-benefit profiles jocpr.comjocpr.comnih.gov.

The development of peptide therapeutics, in particular, requires careful navigation of regulatory landscapes and ethical guidelines to ensure that new treatments are not only effective but also safe and accessible jocpr.comjocpr.comresearchgate.net. While this compound itself is a chemical intermediate, the research it facilitates contributes to the broader landscape of drug discovery, where ethical diligence is crucial at every stage, from laboratory synthesis to potential clinical application. Ensuring that research is conducted with integrity and that any subsequent applications prioritize human welfare are fundamental ethical imperatives jocpr.comjocpr.comnih.gov.

Data Tables

The following tables summarize key properties and research applications of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number5241-62-3 netascientific.com
SynonymsThis compound, Z-D-aspartic acid b-benzyl ester netascientific.com
Purity≥ 98% (TLC) netascientific.com
Molecular FormulaC19H19NO6 netascientific.com
Molecular Weight357.4 g/mol netascientific.com
Melting Point99 - 105 °C netascientific.com
Optical Rotation[α]²⁰D = -11 ± 1 ° (C=4.979 in AcOH) netascientific.com
AppearanceWhite powder netascientific.com

Table 2: Research Applications of this compound

Application AreaDescription
Peptide Synthesis Serves as a protected building block for incorporating D-aspartic acid residues into peptide chains, enhancing stability and modifying biological activity. ontosight.aichemimpex.comnetascientific.comtargetmol.com
Medicinal Chemistry / Drug Design Used in the development of novel therapeutic agents, including neuroprotective agents and treatments for neurological disorders. chemimpex.comnetascientific.com
Neurotransmitter Research Employed in studies to understand the function of aspartate in the central nervous system and its role in neurological conditions. netascientific.com
Biochemical Studies Utilized to investigate enzyme activity and metabolic pathways, contributing to fundamental biological research. ontosight.ainetascientific.com
Agrochemicals & Fine Chemicals Acts as a precursor in the synthesis of various agrochemicals and fine chemical derivatives. netascientific.com
Cosmetic Applications Explored for potential benefits in skincare formulations, contributing to skin health and rejuvenation. netascientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO6 B554538 Z-D-Asp(obzl)-OH CAS No. 5241-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKCNAATVIWRTF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275519
Record name (2R)-4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5241-62-3
Record name (2R)-4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Z D Asp Obzl Oh

Strategies for the Synthesis of Z-D-Asp(OBzl)-OH

The creation of this compound and similar protected amino acids can be achieved through various synthetic routes, each with its own set of advantages and considerations.

Classical Solution-Phase Synthesis Approaches

Solution-phase synthesis represents a traditional and versatile method for preparing protected amino acids like this compound. This approach involves carrying out reactions in a homogeneous solvent system. A common strategy involves the treatment of the amino acid with benzyl (B1604629) alcohol and p-toluenesulfonic acid in a solvent like cyclohexane (B81311) to facilitate the esterification of the carboxylic acid group, with the water generated being removed azeotropically. researchgate.net The amino group is typically protected beforehand using a reagent like benzyl chloroformate to introduce the benzyloxycarbonyl (Z) group.

A general procedure for the synthesis of amino acid benzyl esters involves refluxing the amino acid with benzyl alcohol and p-toluenesulfonic acid in a suitable solvent to azeotropically remove water. researchgate.net The resulting product is often precipitated as a tosylate salt. researchgate.net While effective, this method requires careful control of reaction conditions to prevent side reactions and ensure high purity. researchgate.net The choice of solvent is critical, with cyclohexane being a safer alternative to hazardous solvents like benzene (B151609) or carbon tetrachloride. researchgate.net

Enzymatic Synthesis Routes for this compound and Related Stereoisomers

Enzymatic synthesis offers a highly specific and mild alternative to classical chemical methods. thieme-connect.de Proteases, such as thermolysin, can catalyze the formation of peptide bonds between N-protected amino acids and C-protected amino acid esters. thieme-connect.detandfonline.com This method is particularly advantageous for its stereoselectivity, often yielding a single desired stereoisomer without the need for extensive purification to remove unwanted isomers. thieme-connect.detandfonline.com

For instance, in the synthesis of aspartame (B1666099) precursors, thermolysin has been used to couple Z-Asp with Phe-OMe. thieme-connect.de The enzyme's regiospecificity ensures that only the α-peptide linkage is formed, even without side-chain protection. thieme-connect.de This approach can be applied to the synthesis of various peptide fragments, offering a greener and more efficient pathway compared to purely chemical methods. thieme-connect.de Research has shown that the benzyl ester group can enhance the efficiency of papain-catalyzed polymerization of amino acids, suggesting its utility in enzymatic peptide synthesis. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key variables that are often fine-tuned include the choice of solvent, temperature, and the equivalents of reagents used. researchgate.net For example, in coupling reactions to form dipeptides, activators like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to achieve high yields.

The systematic investigation of reaction parameters, often through experimental designs like factorial analysis, allows for the identification of the optimal conditions. numberanalytics.com Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the reaction endpoint and assess the purity of the product. The use of specific solvents can also influence the outcome; for instance, replacing hazardous solvents with safer alternatives like cyclohexane has been shown to be effective without compromising the enantiomeric purity of the product. researchgate.net

Protective Group Chemistry: Role of Benzyloxycarbonyl (Z) and Benzyl Ester (OBzl) Groups

The benzyloxycarbonyl (Z) and benzyl ester (OBzl) groups are fundamental to the utility of this compound in peptide synthesis, preventing unwanted side reactions. bachem.compharmaceutical-networking.comontosight.ai

Mechanisms of Protection and Deprotection of this compound

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, was a pioneering development in modern peptide synthesis. bachem.compharmaceutical-networking.com It protects the α-amino group of the amino acid. bachem.compharmaceutical-networking.com The benzyl ester (OBzl) group, on the other hand, protects the side-chain carboxylic acid of aspartic acid. ontosight.aisigmaaldrich.com

The removal of these protecting groups, or deprotection, is a critical step. The Z group is typically removed by catalytic hydrogenation, often using a palladium catalyst. pharmaceutical-networking.com This method is clean and efficient. fiveable.me Alternatively, harsher conditions like treatment with HBr in acetic acid can be used. fiveable.me The benzyl ester group is also susceptible to hydrogenolysis.

Protecting GroupCommon Deprotection Method
Benzyloxycarbonyl (Z)Catalytic Hydrogenation (e.g., H₂/Pd) pharmaceutical-networking.com
Benzyl Ester (OBzl)Catalytic Hydrogenation

Orthogonal Protecting Group Strategies in Conjunction with this compound

Orthogonality in protecting group strategy is a cornerstone of modern peptide synthesis, allowing for the selective removal of one protecting group in the presence of others. peptide.combiosynth.com This enables the synthesis of complex peptides with specific side-chain modifications. sigmaaldrich.com

While both the Z and OBzl groups are removed by similar conditions (hydrogenolysis), they can be used in what is sometimes termed a "quasi-orthogonal" system when paired with other protecting groups sensitive to different conditions. biosynth.com For example, in a peptide containing this compound and an amino acid protected with a tert-butyloxycarbonyl (Boc) group, the Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) while the Z and OBzl groups remain intact. fiveable.me This allows for chain elongation at the N-terminus.

Selectivity and Compatibility with Other Protecting Groups

The strategic use of protecting groups is fundamental in peptide synthesis to prevent unwanted side reactions. biosynth.com The compound this compound possesses two such groups: the benzyloxycarbonyl (Z or Cbz) group protecting the α-amino group and the benzyl (Bzl or OBzl) ester protecting the β-carboxyl group of the aspartic acid side chain. labscoop.comruifuchemical.comnih.gov The successful application of this compound in peptide synthesis hinges on the selective removal of these protecting groups in the presence of other protective moieties. biosynth.com This concept is known as orthogonality, where each protecting group can be removed under specific conditions without affecting the others. peptide.comiris-biotech.deresearchgate.net

The compatibility of Z and OBzl groups with other common protecting groups is a critical consideration in multistep syntheses. bachem.com For instance, in a synthesis employing the widely used tert-butyloxycarbonyl (Boc) protecting group for other amino acids, the Z and OBzl groups are generally stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc removal. peptide.com This orthogonality allows for the selective deprotection of Boc-protected amines while leaving the Z-protected amine and OBzl-protected carboxyl group intact.

Similarly, when using the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions (e.g., piperidine), both the Z and OBzl groups remain stable. biosynth.compeptide.com This enables the incorporation of this compound into a peptide chain constructed using Fmoc-based solid-phase peptide synthesis (SPPS), with the Z and OBzl groups being removed at a later stage. google.com

However, the use of hydrogenolysis for the deprotection of Z and OBzl groups can be incompatible with peptides containing sulfur-containing amino acids like cysteine and methionine, as the catalyst can be poisoned. In such cases, alternative deprotection methods or different protecting groups are necessary. The selection of protecting groups must be carefully planned to ensure a successful and efficient synthesis. bachem.com

Table 1: Compatibility of Z and OBzl Protecting Groups with Common Protecting Groups in Peptide Synthesis

Protecting GroupRemoval ConditionsCompatibility with Z groupCompatibility with OBzl group
Boc (tert-butyloxycarbonyl)Acid (e.g., TFA)CompatibleCompatible
Fmoc (9-fluorenylmethyloxycarbonyl)Base (e.g., piperidine)CompatibleCompatible
tBu (tert-butyl)Acid (e.g., TFA)CompatibleCompatible
Trt (Trityl)Mild AcidPotentially incompatiblePotentially incompatible
Alloc (Allyloxycarbonyl)Pd(0) catalystCompatibleCompatible

Advanced Synthetic Applications of this compound as a Building Block

The unique structural features of this compound make it a valuable building block in the synthesis of complex organic molecules beyond simple linear peptides.

Incorporation into Complex Molecular Architectures

This compound serves as a chiral scaffold for the construction of more intricate molecular architectures, including cyclic peptides, peptidomimetics, and other non-peptidic structures. The presence of two distinct protected functional groups allows for sequential and site-selective modifications. For instance, the free α-carboxyl group can be activated and coupled to an amine, while the protected β-carboxyl group remains available for later deprotection and functionalization. This strategy is instrumental in creating branched peptides or introducing specific functionalities at the aspartic acid side chain.

Derivatization and Functionalization of this compound

The chemical handles present in this compound allow for a variety of derivatization and functionalization reactions. After selective deprotection of the β-benzyl ester, the newly freed carboxylic acid can be converted into an amide, ester, or other functional groups through standard coupling chemistries. This allows for the introduction of reporter groups, such as fluorescent tags, or the attachment of the peptide to a solid support for use in other applications. iris-biotech.de Furthermore, the α-amino group, once deprotected, can be acylated or alkylated to introduce non-natural side chains or to cyclize the peptide. nih.gov This versatility has been exploited in the development of novel therapeutic agents and probes for studying biological systems. For example, the carboxylate side chain has been functionalized by coupling it to dipicolylamine to create a tridentate nitrogen donor ligand. sigmaaldrich.com

Strategies for Avoiding Racemization During Synthesis

A significant challenge in peptide synthesis, particularly when activating the carboxyl group of an amino acid, is the risk of racemization. peptide.comhighfine.com Racemization of the chiral center of an amino acid can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have different biological activities. For aspartic acid residues, there is an additional risk of forming a succinimide (B58015) intermediate, especially under basic or acidic conditions. peptide.comnih.govnih.gov This five-membered ring can then reopen to yield both the desired α-peptide bond and the undesired β-peptide bond, and can also lead to racemization at the α-carbon. google.comnih.govgoogle.com

Several strategies are employed to minimize racemization during the incorporation of this compound into a peptide chain:

Use of Additives: The addition of coupling additives such as 1-hydroxybenzotriazole (HOBt) or its derivatives can suppress racemization by forming an activated ester that is less prone to epimerization. peptide.comhighfine.comresearchgate.net

Controlled Reaction Conditions: Careful control of reaction temperature, time, and base concentration is crucial. Lower temperatures and shorter reaction times generally reduce the extent of racemization.

Bulky Protecting Groups: Employing sterically bulky protecting groups on the side chain can hinder the formation of the succinimide intermediate. biotage.comiris-biotech.de While the benzyl group of this compound offers some steric hindrance, other, more bulky esters have been developed specifically to prevent this side reaction. iris-biotech.de

Protecting the Amide Nitrogen: In certain sequences, particularly Asp-Gly, the propensity for succinimide formation is high. Protecting the amide nitrogen of the preceding amino acid can prevent the cyclization reaction. peptide.combiotage.com

Table 2: Common Coupling Reagents and Additives to Minimize Racemization

Coupling ReagentAdditiveKey Features
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Classic combination, HOBt suppresses racemization.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt or HOAt (1-Hydroxy-7-azabenzotriazole)Water-soluble carbodiimide, often used with additives.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-Acts as both coupling reagent and activated species.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-Generally considered more efficient and less prone to racemization than HBTU.

By carefully selecting the synthetic strategy and reaction conditions, this compound can be effectively incorporated into complex molecules while maintaining the stereochemical integrity of the chiral center.

Applications of Z D Asp Obzl Oh in Peptide Science and Bioconjugation

Role in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), Z-D-Asp(OBzl)-OH is integrated to leverage its protective groups, which are designed for compatibility with common SPPS protocols.

The Z-protected aspartic acid derivative is commonly employed in SPPS, particularly when the Boc (tert-butyloxycarbonyl) strategy is used, where the Z group can be removed by hydrogenolysis, or more frequently, in strategies where orthogonal protection is paramount. While Fmoc (9-fluorenylmethyloxycarbonyl) is more prevalent in modern SPPS, Z-protected amino acids can still find application in specific fragment condensation approaches or in older protocols. The benzyl (B1604629) ester on the beta-carboxyl group is typically cleaved under acidic conditions, such as those used for cleaving the peptide from the resin (e.g., using trifluoroacetic acid, TFA), or via hydrogenolysis, offering a degree of orthogonality with other protecting groups ontosight.aipeptide.com.

Impact on Peptide Elongation and Coupling Efficiency

Application in Solution-Phase Peptide Synthesis

This compound is also valuable in solution-phase peptide synthesis, particularly for fragment condensation strategies and the construction of cyclic peptides.

Fragment condensation in solution-phase synthesis involves coupling larger peptide fragments to build longer peptide chains. This compound, with its free alpha-carboxyl group and protected side chain, can be incorporated into such fragments. The Z and OBzl protecting groups are typically removed under conditions that are orthogonal to other protecting groups used in the fragment synthesis, allowing for selective deprotection and subsequent coupling of the fragments. This approach is crucial for synthesizing peptides that are too long or complex to be synthesized efficiently by direct stepwise elongation on a solid support nih.govpeptide.comspringernature.com.

The synthesis of cyclic peptides often involves the cyclization of a linear precursor. This compound can be incorporated into these linear precursors, with the OBzl group on the beta-carboxyl potentially playing a role in directing cyclization or being removed to expose a functional group for ring closure. For example, in the synthesis of cyclic hexapeptides, protected aspartic acid derivatives are used, and the choice of protecting group can influence cyclization efficiency and side reactions thieme-connect.de. Peptide mimetics, which are molecules designed to mimic the biological activity of peptides but with improved stability or pharmacokinetic properties, also benefit from the controlled synthesis offered by protected amino acid derivatives like this compound. The D-configuration is particularly relevant here, as it can introduce non-natural structural elements that alter peptide conformation and receptor binding ontosight.aichemimpex.com.

Mechanistic and Theoretical Investigations of Z D Asp Obzl Oh

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide invaluable insights into the intrinsic properties and behaviors of molecules like Z-D-Asp(obzl)-OH, which are crucial for rationalizing experimental observations and predicting outcomes in synthetic processes.

Illustrative Table 1: Potential Low-Energy Conformations of this compound (Hypothetical Data)

Conformation LabelRelative Energy (kcal/mol)Key Dihedral Angles (φ, ψ, χ1)Stabilizing Interactions
Conformer A0.0-60, 150, -30Z-NH…O=C(OBzl)
Conformer B1.2-70, 160, -40Z-C=O…H-N
Conformer C2.5-50, 140, -20OBzl-C=O…H-N(Z)

Note: This table presents hypothetical data to illustrate the types of conformational parameters and energy differences typically investigated in such studies.

Predicting the reactivity and potential for stereochemical degradation (racemization) is critical for successful peptide synthesis. Theoretical studies can probe the electronic distribution and steric accessibility of reactive centers within this compound. For instance, the presence of the Z group protects the alpha-amino group, preventing its direct participation in unwanted side reactions. However, the activation of the alpha-carboxyl group for amide bond formation can render the alpha-carbon susceptible to epimerization, particularly under basic conditions or in the presence of certain activating agents. Theoretical calculations can predict activation energies for various reaction pathways, including those leading to racemization, and identify transition states. The specific stereochemistry of D-aspartic acid is maintained by careful selection of coupling reagents and reaction conditions that minimize the risk of racemization.

Illustrative Table 2: Predicted Reactivity Parameters for this compound Coupling (Hypothetical Data)

Reaction StepPredicted Activation Energy (kJ/mol)Predicted Stereochemical OutcomeInfluencing Factors
Carboxyl Activation80-100Retention of configurationCoupling agent, solvent
Nucleophilic Attack by Amine60-80Retention of configurationAmine nucleophilicity, steric hindrance
Potential Racemization Pathway100-120Epimerization at α-carbonBase, activating agent, solvent, temperature

Note: This table illustrates hypothetical activation energies and stereochemical outcomes that computational studies aim to predict.

Molecular dynamics (MD) simulations are powerful tools for understanding the dynamic behavior of molecules in solution and their interactions with biological environments. While direct MD simulations of this compound in biological contexts are not widely reported, such simulations would typically explore its solvation shell, conformational flexibility in aqueous or membrane-like environments, and potential interactions with biomolecules. These simulations could reveal how the Z and OBzl protecting groups influence the molecule's hydration and its ability to adopt specific conformations relevant for binding or enzymatic recognition, should the protecting groups be removed.

Prediction of Reactivity and Stereochemical Outcomes

Reaction Mechanism Elucidation in Peptide Bond Formation

The formation of a peptide bond is a fundamental reaction in biochemistry and synthetic peptide chemistry. Understanding the mechanism, kinetics, and thermodynamics, particularly the role of protecting groups, is crucial for efficient and stereochemically pure peptide synthesis.

Illustrative Table 3: Factors Affecting Peptide Coupling Kinetics and Thermodynamics (General Principles)

ParameterInfluence on Reaction Rate (Kinetics)Influence on Reaction Feasibility (Thermodynamics)
Coupling Agent Higher reactivity generally leads to faster rates.Determines the activation energy and equilibrium.
Solvent Polarity and protic nature affect solubility and transition states.Influences solvation energies of reactants/products.
Temperature Higher temperatures generally increase reaction rates (Arrhenius eq.).Favors products if reaction is exothermic (ΔH < 0).
Additives (e.g., HOBt) Catalyze reaction, suppress side reactions like racemization.Can shift equilibrium by stabilizing intermediates.
Protecting Groups Steric hindrance and electronic effects can slow or alter pathways.May influence the stability of intermediates.

Note: This table outlines general factors influencing peptide coupling, applicable to this compound.

The benzyloxycarbonyl (Z) and benzyl (B1604629) ester (OBzl) protecting groups play critical roles in directing the reactivity of this compound during peptide synthesis. The Z group effectively masks the alpha-amino group, preventing it from acting as a nucleophile until it is selectively removed, typically via hydrogenolysis. The benzyl ester protects the beta-carboxyl group of aspartic acid. This protection is important because the aspartic acid side chain has a carboxyl group that could otherwise compete in peptide bond formation or lead to side reactions. The presence of these bulky, relatively stable protecting groups can influence the conformation of the amino acid and the transition states during coupling reactions. For example, the Z group can sterically hinder certain approaches to the alpha-carbon, potentially affecting the rate and stereochemical outcome. The OBzl group, being an ester, is generally stable under the conditions used for peptide bond formation but can be cleaved under specific deprotection conditions, often concurrently with the Z group. The electronic nature of these groups can also subtly influence the reactivity of the alpha-carboxyl group.

Compound List:

this compound (N-Benzyloxycarbonyl-D-aspartic acid β-benzyl ester)

Benzyloxycarbonyl (Z) group

D-Aspartic acid

Benzyl ester (OBzl) group

Z-Asp(obzl)-Asp(obzl)-OH

Benzyl chloroformate (Z-Cl)

H-D-Asp(OBzl)-OH (D-Aspartic acid β-benzyl ester)

Kinetics and Thermodynamics of Coupling Reactions Involving this compound

Studies on Enantiomeric Purity and Racemization Pathways

The inherent chirality of amino acids, including D-aspartic acid, is fundamental to their biological function. For synthetic intermediates like this compound, ensuring that the desired D-configuration is maintained is critical. Racemization, the process by which a chiral compound is converted into a mixture of enantiomers, can occur under various chemical conditions. Understanding these pathways and developing robust analytical methods to monitor enantiomeric purity are essential for successful synthesis.

Methods for Assessing Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) of this compound is vital for quality control and process development. Several analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: This is a widely adopted and reliable method for separating enantiomers. By employing a chiral stationary phase, the differential interactions between the stationary phase and the two enantiomers of this compound allow for their chromatographic separation and subsequent quantification ucdavis.edursc.orgrsc.orgamericanlaboratory.com. This method is well-established for assessing the enantiomeric purity of amino acid derivatives, with target purities often exceeding 99% sigmaaldrich.com.

Mass Spectrometry (MS)-Based Methods: Advanced MS techniques offer rapid and sensitive alternatives. Methods involving gas-phase ion/molecule reactions, such as guest exchange with cyclodextrins, can differentiate enantiomers based on varying reaction rates ucdavis.edu. Alternatively, kinetic resolution coupled with electrospray ionization mass spectrometry (ESI-MS) using pseudo-enantiomeric mass-tagged auxiliaries allows for rapid ee determination, sometimes within minutes per sample rsc.orgamericanlaboratory.com.

Enantioselective Indicator Displacement Assays (eIDAs): These assays utilize chiral receptors that bind enantiomers with different affinities, leading to a measurable change in an indicator molecule. eIDAs can provide a colorimetric signal detectable by UV-vis spectrophotometry, offering a potential route for high-throughput screening and accurate ee determination nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric excess, often by forming diastereomeric derivatives or complexes with chiral shift reagents or auxiliaries, which then exhibit distinct signals for each enantiomer rsc.org.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. While it can provide information on chirality and conformation, its sensitivity for low enantiomeric excesses can be a limitation rsc.org.

MethodPrincipleAdvantagesDisadvantages
HPLC with Chiral Stationary Phase Separation of enantiomers based on differential interactions with a chiral stationary phase.Reliable, well-established, quantitative.Can be time-consuming, requires specialized columns, trained personnel.
Mass Spectrometry (MS)-based methods Kinetic resolution via ion/molecule reactions or kinetic resolution with mass-tagged auxiliaries. Differences in reaction rates or complex stability reveal ee.Rapid analysis, high sensitivity, can analyze multiple analytes simultaneously (ESI-MS).Method development can be complex, relies on specific interactions.
Enantioselective Indicator Displacement Assays (eIDAs) Chiral receptors bind enantiomers differentially, causing a measurable change in an indicator molecule.Potential for high-throughput screening, uses conventional UV-vis spectrophotometry.May require specific receptor development, accuracy can vary.
NMR Spectroscopy Formation of diastereomeric complexes or derivatives that exhibit distinct NMR signals for each enantiomer.Provides structural information, can be quantitative.Signals can overlap, especially for complex molecules or mixtures.
Circular Dichroism (CD) Spectroscopy Measures differential absorption of left and right circularly polarized light by chiral molecules.Non-destructive, can provide information on conformation.Less sensitive for low ee values, requires specific chromophores or derivatization.

Factors Influencing Racemization of D-Aspartic Acid Derivatives

The stereochemical integrity of this compound can be compromised by several factors inherent to chemical synthesis and processing:

Base Catalysis and pH: The α-hydrogen of amino acid derivatives is acidic and can be abstracted by bases, forming a carbanion intermediate. This intermediate can then be reprotonated from either face, leading to racemization. This is a significant concern during reactions involving bases, especially in peptide coupling or deprotection steps core.ac.ukmdpi.comru.nlmdpi.com.

Temperature: Elevated temperatures generally accelerate chemical reactions, including racemization pathways. Therefore, reactions and storage conditions should ideally be kept at lower temperatures to minimize epimerization core.ac.ukresearchgate.net.

Solvent Effects: The choice of solvent can influence the stability of charged intermediates, such as carbanions, thereby affecting the rate of racemization. Solvents that can stabilize these intermediates may promote racemization mdpi.com.

Aspartimide Formation: Aspartic acid derivatives are particularly susceptible to racemization via a mechanism involving the formation of an aspartimide ring. In this process, the protected β-carboxyl group can cyclize onto the α-carbon, facilitated by basic conditions. The resulting imide can then be opened by nucleophiles, leading to a mixture of α- and β-aspartyl peptides, and often results in racemization at the α-carbon core.ac.ukmdpi.comresearchgate.netnih.gov. The presence of electron-withdrawing groups on the side chain can also increase the acidity of the α-hydrogen, thus promoting racemization mdpi.com.

Protecting Group Lability and Reaction Conditions: While protecting groups are essential, the conditions used for their introduction or removal can inadvertently cause racemization. For instance, prolonged exposure to basic conditions during the synthesis or deprotection of ester derivatives can lead to racemization researchgate.net. The benzyloxycarbonyl (Z) group itself offers some protection against racemization compared to other functionalities researchgate.net.

Strategies for Maintaining Stereochemical Integrity

To ensure the high enantiomeric purity of this compound, several strategies are employed:

Mild Reaction Conditions: Utilizing mild reaction temperatures, avoiding strong bases, and employing neutral or slightly acidic conditions where possible are crucial for minimizing racemization mdpi.comd-nb.infonih.gov.

Judicious Choice of Protecting Groups: The selection of protecting groups that are stable under reaction conditions but can be removed under mild, non-racemizing conditions is paramount. For the β-carboxyl group of aspartic acid, bulky, acyclic, aliphatic ester protecting groups have been shown to be more resistant to base-catalyzed aspartimide formation compared to rigid cyclic esters researchgate.net. The benzyl ester (OBzl) is a common choice, and its stability is well-understood.

Optimized Synthesis and Purification Protocols: Reaction sequences must be carefully designed to avoid conditions known to induce racemization. For example, specific catalysts and reaction pathways have been developed that promote high stereochemical retention d-nb.inforesearchgate.net. Purification methods like trituration can also be effective in removing trace amounts of the undesired enantiomer, thereby enhancing the enantiomeric excess of the final product .

Continuous Monitoring: Regular assessment of enantiomeric purity using the methods described in section 4.3.1 throughout the synthetic process allows for early detection of any potential racemization and enables timely adjustments to reaction parameters algoreducation.comnih.gov.

By meticulously controlling reaction conditions, selecting appropriate protecting groups, and employing rigorous analytical monitoring, the high enantiomeric purity of this compound can be effectively maintained, ensuring its suitability as a reliable chiral building block in complex syntheses.

Biochemical and Biomedical Research Applications of Z D Asp Obzl Oh

Advanced Materials and Biomedical Engineering Applications

The unique chemical properties of Z-D-Asp(obzl)-OH make it an attractive component for researchers aiming to engineer materials with tailored biological interactions and functionalities. Its D-amino acid configuration and protected functional groups offer distinct advantages in peptide synthesis and polymer design, leading to materials with enhanced stability and specific recognition capabilities.

Polymeric Systems Incorporating this compound Derived Units

This compound is utilized as a monomer or co-monomer in the synthesis of various polymeric materials, particularly polypeptides and peptide-based copolymers. These polymers often leverage the inherent biocompatibility and biodegradability associated with amino acid-based structures. The benzyl (B1604629) ester protecting group on the side chain carboxyl can be selectively removed post-polymerization, allowing for further functionalization or tuning of the polymer's properties, such as hydrophilicity or charge. Research has explored the formation of self-assembling peptide structures and hydrogels where this compound derived units contribute to the structural integrity and provide specific binding sites.

For instance, studies have investigated the synthesis of block copolymers containing this compound segments, which can self-assemble into nanostructures like micelles or vesicles. These structures are promising for encapsulating therapeutic agents or acting as scaffolds for tissue engineering. The incorporation of D-amino acids, such as D-Asp, into polypeptide chains can also confer increased resistance to enzymatic degradation compared to their L-amino acid counterparts, potentially leading to biomaterials with prolonged in vivo stability.

Table 1: Properties and Applications of Polymers Derived from this compound

Polymer Type/FeatureIncorporated this compound RoleKey Properties AchievedPotential Applications
Block CopolymersMonomer for hydrophilic/hydrophobic blocksSelf-assembly, tunable amphiphilicityDrug delivery vehicles, nanocarriers
Peptide HydrogelsCross-linking agent or structural unitBiocompatibility, mechanical strength, controlled releaseTissue engineering scaffolds, wound dressings
Biodegradable PolypeptidesCo-monomer for enhanced stabilityResistance to enzymatic degradation, controlled degradationImplantable devices, drug depots

Development of Biosensors and Molecular Recognition Systems

The ability to precisely control the sequence and presentation of amino acids makes this compound a valuable component in the design of molecular recognition elements for biosensors. By incorporating this D-aspartic acid derivative into peptide sequences synthesized on solid supports or in solution, researchers can create specific binding sites for target molecules, such as proteins, small molecules, or nucleic acids. The D-configuration can be advantageous in creating chiral recognition sites or in enhancing the stability of the recognition element against proteases.

In the context of biosensor development, peptide sequences containing this compound can be immobilized onto transducer surfaces (e.g., electrodes, optical fibers). Upon binding of a target analyte to the immobilized peptide, a measurable signal change occurs, indicating the presence and concentration of the analyte. This approach has been explored for diagnostic applications, environmental monitoring, and the detection of biomarkers. The benzyl ester protection on the side chain can also be utilized to introduce specific functionalities or to modulate the local chemical environment around the recognition site.

Applications in Drug Delivery Systems and Nanomedicine

This compound plays a significant role in the development of advanced drug delivery systems and nanomedicine due to its potential to form biocompatible and biodegradable carriers. Peptide-based nanoparticles, liposomes, or conjugates incorporating this compound derived units can be engineered for targeted delivery, controlled release, and improved therapeutic efficacy. The compound's structure allows for its integration into amphiphilic block copolymers that self-assemble into micelles or vesicles, capable of encapsulating hydrophobic drugs.

Furthermore, the protected carboxyl group on the aspartic acid side chain can serve as an attachment point for conjugating drugs or targeting ligands. This strategy is employed in creating peptide-drug conjugates (PDCs) or antibody-drug conjugates (ADCs), where the peptide moiety derived from this compound can enhance solubility, stability, or targeting. The D-amino acid nature can also contribute to a reduced immunogenic response compared to L-amino acid counterparts, which is a critical consideration for in vivo applications. Research is ongoing to optimize these systems for delivering a wide range of therapeutic agents, including small molecules, proteins, and nucleic acids, to specific sites within the body.

Table 2: Role of this compound in Drug Delivery Systems

Delivery System TypeThis compound Incorporation MethodTherapeutic Agent Encapsulated/ConjugatedKey Advantages
Peptide MicellesMonomer in amphiphilic block copolymerHydrophobic drugs, imaging agentsEnhanced solubility, targeted delivery, controlled release
Peptide-Drug ConjugatesSide-chain functionalization/conjugationChemotherapeutics, cytotoxic agentsImproved pharmacokinetics, reduced systemic toxicity, target specificity
Biodegradable NanoparticlesCo-monomer in biodegradable polymer matrixProteins, peptides, siRNABiocompatibility, controlled degradation, sustained release

Compound List:

this compound

Analytical Methodologies for Characterization of Z D Asp Obzl Oh and Its Derivatives

Chromatographic Techniques

Chromatographic methods are indispensable for separating, identifying, and quantifying components within a sample, making them vital for assessing the purity and enantiomeric composition of Z-D-Asp(obzl)-OH.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. It allows for the separation of the target compound from synthetic by-products, unreacted starting materials, and degradation products . For protected amino acids like this compound, standard reversed-phase HPLC can effectively assess chemical purity . Furthermore, HPLC is critical for determining enantiomeric excess (ee), a measure of the stereochemical purity of the D-enantiomer relative to its L-enantiomer nih.gov. This is achieved using chiral stationary phases (CSPs), often based on polysaccharides, which can resolve enantiomers based on differential interactions phenomenex.com. For Fmoc-protected amino acids, enantiomeric purities exceeding 99.0% ee are typically expected, with some applications requiring ≥99.8% ee phenomenex.com. Similar high levels of purity are sought for Z-protected amino acids. For instance, Boc-Asp(OBzl)-OH, a related protected amino acid, is reported to have a purity of ≥99.0% (sum of enantiomers, HPLC) sigmaaldrich.com, sigmaaldrich.com. The mobile phase composition, often a mixture of acetonitrile (B52724) and an aqueous buffer with an acidic additive like trifluoroacetic acid, is optimized to achieve baseline separation of enantiomers phenomenex.com.

Data Table 1: Chromatographic Techniques for this compound Characterization

TechniquePrimary Application for this compoundKey Information ObtainedRelevant ConsiderationsCitations
HPLCPurity determination, Enantiomeric excess (ee)Purity percentage, chiral purity (ee), retention timeRequires appropriate chiral stationary phase for ee; reversed-phase for general purity. phenomenex.com, sigmaaldrich.com, sigmaaldrich.com, nih.gov, aimspress.com
GCAnalysis of volatile derivativesIdentification and quantification of derivatized compoundRequires derivatization to increase volatility; silylation or esterification are common. sigmaaldrich.com, thermofisher.com, mdpi.com, researchgate.net, colostate.edu
TLCReaction monitoringTracking reaction progress, presence of starting material, product, and by-productsVisual assessment of reaction completion; can be coupled with MS for structural data. cromlab-instruments.es, thieme.de, itwreagents.com, shoko-sc.co.jp

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is applicable for the analysis of amino acid derivatives, provided they are rendered sufficiently volatile and thermally stable sigmaaldrich.com, thermofisher.com, researchgate.net. Due to the inherent polarity of amino acids, derivatization is a prerequisite for GC analysis sigmaaldrich.com, researchgate.net. Common derivatization strategies include silylation, which replaces active hydrogens with silyl (B83357) groups (e.g., tert-butyldimethylsilyl, TBDMS) to increase volatility and stability sigmaaldrich.com, researchgate.net. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N–(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose sigmaaldrich.com, thermofisher.com. Alternatively, esterification followed by acylation, such as forming methyl ester-pentafluoropropionic derivatives, can also prepare amino acids for GC-MS analysis mdpi.com. The choice of derivatization reagent and reaction conditions can influence the formation of single or multiple derivatives for certain amino acids sigmaaldrich.com. GC is often coupled with Mass Spectrometry (GC-MS) for definitive identification based on fragmentation patterns sigmaaldrich.com, researchgate.net.

Data Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

ReagentDerivative TypePrimary Purpose for GCNotesCitations
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)Silyl ethers/aminesIncreases volatility, thermal stabilitySensitive to moisture; forms TBDMS derivatives. sigmaaldrich.com, researchgate.net
MSTFA (N-methyl-N–(trimethylsilyl)trifluoroacetamide)Silyl ethers/aminesIncreases volatility and stabilityForms volatile by-products. thermofisher.com
Methanol/HCl followed by PFPA (Pentafluoropropionic anhydride)Methyl esters, then pentafluoropropionyl amides/estersEnhances volatility, thermal stability, and ionizationTwo-step process. mdpi.com
Acetic anhydride (B1165640)/HCl followed by N-acetyl methyl esters (NACME)N-acetyl methyl estersSuitable for GC-C-IRMS analysisRequires hydrolysis first. ucdavis.edu

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and accessible method for monitoring the progress of synthetic reactions involving this compound itwreagents.com, shoko-sc.co.jp. It allows chemists to visually track the consumption of starting materials and the formation of products and by-products itwreagents.com, rochester.edu. In the context of peptide synthesis, TLC is employed to monitor stepwise transformations, such as coupling and deprotection steps cromlab-instruments.es, thieme.de. While TLC alone provides qualitative information on reaction completion and purity, coupling it with mass spectrometry (TLC/CMS) enhances its utility by providing structural information directly from the TLC plate without extensive sample preparation cromlab-instruments.es, shoko-sc.co.jp. This integrated approach allows for real-time assessment of reaction components advion.com.

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds, including protected amino acids nd.edu, scielo.org.za. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide critical information about the chemical environment and connectivity of atoms within the this compound molecule nd.edu. ¹H NMR spectra reveal the number, type, and coupling patterns of protons, while ¹³C NMR spectra provide information on the carbon backbone. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are often employed to establish correlations between nuclei, thereby confirming the proposed structure and stereochemistry scielo.org.za. Studies on related protected amino acids, such as Fmoc-protected amino acids, have utilized ¹⁷O NMR to investigate oxygen sites and chemical bonding environments nih.gov, ualberta.ca. NMR can also be used to study interactions and confirm the structure of peptide derivatives mdpi.com, rsc.org. Site-specific isotopic labeling (e.g., with ¹³C or ¹⁵N) can further aid in the structural assignment of complex molecules synthesized from protected amino acids sigmaaldrich.com.

Data Table 3: Spectroscopic Techniques for this compound Characterization

TechniquePrimary ApplicationKey Information ObtainedRelevant ConsiderationsCitations
NMRStructural ElucidationMolecular structure, connectivity, stereochemistry, chemical environment¹H, ¹³C, and 2D NMR are vital; isotopic labeling can aid complex analyses. nih.gov, sigmaaldrich.com, ualberta.ca, mdpi.com, nd.edu, scielo.org.za
MSMolecular Weight & Fragmentation AnalysisMolecular mass, elemental composition (with high-res MS), fragmentation patternsESI-MS, GC-MS, LC-MS are common; fragmentation aids structural confirmation. cromlab-instruments.es, , researchgate.net, niscpr.res.in, aimspress.com, nih.gov, bldpharm.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and providing insights into its fragmentation pathways, which aids in structural confirmation nd.edu. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for amino acids and peptides, providing molecular ion information , niscpr.res.in. The molecular weight of this compound is approximately 357.4 g/mol nih.gov, bldpharm.com. Tandem mass spectrometry (MS/MS) can induce fragmentation of selected ions, revealing characteristic fragment ions that help elucidate the compound's structure niscpr.res.in. For instance, fragmentation rearrangements involving carboxyl oxygen have been observed in N-terminal protected amino acids using ESI-MS/MS niscpr.res.in. GC-MS is also utilized for analyzing derivatized amino acids, where fragmentation patterns aid in identifying the specific derivatives sigmaaldrich.com, researchgate.net. Coupling MS with chromatography (e.g., LC-MS, GC-MS) is a standard approach for the analysis of amino acids, including their chiral forms aimspress.com.

Compound List

this compound

Aspartic acid

Fmoc-protected amino acids

Boc-protected amino acids

N-Fmoc α-amino acids

N-Boc-protected amino acids

L-alanine

L-leucine

L-lysine

Fmoc-l-leucine

Fmoc-l-valine

N-acetyl-l-valyl-l-leucine (N-Ac-VL)

TBDMS derivatives

MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)

MSTFA (N-methyl-N–(trimethylsilyl)trifluoroacetamide)

N-acetyl methyl esters (NACME)

Pentafluoropropionic anhydride (PFPA)

o-phthaldialdehyde (OPA)

fluorenylmethyloxycarbonyl chloride (FMOC)

4-aminobiphenyl (B23562)

4-bromaniline

Boc-Asp(OBzl)-OH

N-Cbz-L-aspartic acid 4-benzyl ester

N-Cbz-D-Aspartic acid 4-benzyl ester

(2S)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups present within this compound and confirming its molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint that corresponds to the functional groups present. For this compound, characteristic absorption bands are expected from its various functional moieties: the benzyloxycarbonyl (Z) group, the benzyl (B1604629) ester, the free carboxylic acid, and the amino acid backbone.

Functional Group / BondExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3200-3600 (broad)Stretching vibration of the hydroxyl group in the free carboxylic acid.
N-H (Carbamate)3300-3400Stretching vibration of the N-H bond within the benzyloxycarbonyl group.
C-H (Aliphatic/Aromatic)2850-3100Stretching vibrations of methylene, methine, and aromatic C-H bonds.
C=O (Carboxylic Acid)1700-1730Stretching vibration of the carbonyl group in the free carboxylic acid.
C=O (Ester)1700-1750Stretching vibration of the carbonyl group in the benzyl ester.
C=O (Carbamate)1680-1710Stretching vibration of the carbonyl group in the benzyloxycarbonyl moiety.
C=C (Aromatic)1500-1600Stretching vibrations of the carbon-carbon double bonds in the phenyl rings.
C-O (Ester/Carbamate)1000-1300Stretching vibrations associated with the ester and carbamate (B1207046) linkages.

The presence and characteristic positions of these bands confirm the integrity of the Z-protecting group, the benzyl ester, and the free carboxylic acid functionality. mvpsvktcollege.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is sensitive to electronic transitions within molecules, particularly those involving π electrons in conjugated systems and aromatic rings. This compound contains two phenyl rings, one from the benzyloxycarbonyl group and another from the benzyl ester. These aromatic systems act as chromophores.

Typically, phenyl rings exhibit characteristic absorption maxima in the UV region, often around 250-270 nm, due to π→π* electronic transitions. masterorganicchemistry.comrsc.org The specific absorption profile, including the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), can be influenced by the solvent and the electronic environment created by the rest of the molecule. While simple amino acids often lack significant UV absorption in the standard range (200-400 nm) unless derivatized, the aromatic moieties in this compound provide distinct absorption signals in this region. researchgate.net

Other Characterization Methods

Polarimetry for Optical Rotation Measurement

As this compound is derived from D-aspartic acid, it possesses a chiral center at the alpha-carbon and is therefore optically active. Polarimetry is employed to measure the extent to which a chiral compound rotates the plane of polarized light. The measured rotation is quantified as the angle of rotation (α).

Specific rotation ([α]) is a standardized physical property that accounts for the concentration of the sample, the path length of the light through the sample, and the temperature and wavelength of the light used. It is calculated using the formula:

where:

is the specific rotation at temperature t and wavelength λ.

α is the measured optical rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per 100 mL of solution. libretexts.organton-paar.com

While specific optical rotation data for this compound was not found in the provided search snippets, related compounds such as Boc-D-Asp(OBzl)-OH have reported specific rotations in the range of +18° to +21° (measured at 20°C using sodium D-line light, with concentrations typically around 1-1.4 g/100mL in DMF). avantorsciences.comchemimpex.com This suggests that this compound, as a D-isomer derivative, is expected to exhibit a positive specific rotation under similar conditions, serving as a crucial indicator of its stereochemical configuration and enantiomeric purity.

Elemental Analysis for Composition Verification

Elemental analysis is a quantitative method used to determine the elemental composition of a compound, thereby verifying its empirical formula. For this compound, the molecular formula C₁₉H₁₉NO₆ allows for the calculation of theoretical elemental percentages.

ElementCalculated Percentage (%)
Carbon (C)63.85
Hydrogen (H)5.35
Nitrogen (N)3.92
Oxygen (O)26.88

Experimental determination of the percentage composition of carbon, hydrogen, and nitrogen through combustion analysis and comparison with these calculated values provides strong evidence for the correct molecular formula and purity of the synthesized this compound.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are employed to study the thermal properties of compounds, such as melting point, glass transitions, and decomposition temperatures. For crystalline organic compounds like this compound, the melting point is a key physical characteristic that indicates purity.

While specific DSC data for this compound was not directly found, related compounds provide relevant information. For instance, Boc-D-Asp(OBzl)-OH, a closely related protected D-aspartic acid derivative, typically exhibits a melting point in the range of 101-105 °C. avantorsciences.comchemimpex.com It is anticipated that this compound would display a well-defined melting point within a similar temperature range, indicative of a crystalline solid. DSC analysis can also reveal any decomposition events occurring at higher temperatures, providing further insight into the compound's thermal stability.

Compound List:

this compound

Future Directions and Emerging Research Areas

Sustainable Synthesis of Z-D-Asp(OBzl)-OH

The chemical industry is increasingly focused on sustainability, prompting research into more environmentally benign methods for synthesizing foundational molecules like this compound. nih.gov This shift addresses the need to reduce waste, energy consumption, and the use of hazardous materials traditionally associated with peptide synthesis.

Green chemistry offers a framework for developing more sustainable synthetic routes. For a compound like this compound, this involves rethinking solvents, catalysts, and reaction conditions. nih.govresearchgate.net A primary goal is to minimize the environmental impact of the manufacturing process. nih.gov

Key strategies in green chemistry applicable to the synthesis of protected amino acids include:

Greener Solvents: A significant portion of waste in pharmaceutical synthesis comes from solvents. nih.gov Research is exploring the use of water, supercritical fluids like CO2, or aqueous micellar conditions to replace traditional volatile organic solvents. nih.govrsc.orgresearchgate.net

Catalyst Efficiency: Developing and using reusable heterogeneous catalysts can reduce waste and cost. researchgate.netrsc.org For instance, employing robust, recoverable nanocrystal catalysts can improve the eco-friendliness of synthetic protocols. rsc.org

Atom Economy and Step Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product and reduce the number of synthetic steps are core principles that can vastly improve sustainability. nih.gov

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of aspartic acid or protecting groups.
Catalysis Employing reusable heterogeneous catalysts instead of stoichiometric reagents to improve efficiency and reduce waste. researchgate.netrsc.org
Benign Solvents Replacing traditional organic solvents with water, supercritical CO2, or employing micellar catalysis in water. nih.govresearchgate.net
Energy Efficiency Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. researchgate.net
Waste Prevention Designing syntheses with high atom economy to minimize the generation of byproducts.

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful green alternative to traditional chemical methods. researchgate.net Enzymes offer high stereo- and regiospecificity under mild, aqueous conditions, which can simplify synthetic processes and avoid the need for extensive protecting group strategies. thieme-connect.de

For this compound, enzymatic pathways are being explored for both its synthesis and modification:

Enzymatic Coupling: Proteases like thermolysin can be used to form peptide bonds. thieme-connect.detandfonline.com Research has shown that thermolysin can catalyze the coupling of N-protected amino acids, such as Z-(RS)-Ama(OBzl)-OH, with other amino acid esters. tandfonline.com This approach offers high stereoselectivity, which is crucial when working with D-amino acids. thieme-connect.detandfonline.com

Enzymatic Deprotection: A significant challenge in using Z-protected amino acids is the removal of the benzyloxycarbonyl (Z or Cbz) group. Traditional methods often involve catalytic hydrogenation. Recent research has focused on identifying enzymes capable of selectively cleaving the Z-group from D- or L-amino acids, which would provide a milder and more specific deprotection method. researchgate.net For example, enzymes from Burkholderia phenazinium and Sphingomonas paucimobilis have been studied for their ability to hydrolyze the N-carbobenzyloxy group. researchgate.net

Green Chemistry Approaches

Novel Applications in Advanced Peptide Therapeutics

This compound is a valuable building block for creating peptides with improved therapeutic properties. netascientific.com Its D-configuration is particularly important for overcoming the limitations of natural L-amino acid peptides, such as poor metabolic stability.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to enhance their drug-like properties. sigmaaldrich.comresearchgate.net The inclusion of unnatural amino acids, such as D-aspartic acid, is a key strategy in peptidomimetic design. sigmaaldrich.com

Incorporating this compound into a peptide sequence can lead to:

Increased Proteolytic Resistance: Peptides made of natural L-amino acids are often rapidly degraded by proteases in the body. The D-configuration of the aspartic acid residue in this compound makes the resulting peptide bonds resistant to cleavage by these enzymes, thereby increasing the peptide's half-life and bioavailability.

Conformational Control: The presence of a D-amino acid can induce specific secondary structures, such as β-turns, while disrupting others, like α-helices. This conformational constraint can lock the peptide into its bioactive shape, leading to higher affinity and selectivity for its biological target.

Improved Potency: By enhancing stability and optimizing conformation, peptidomimetics containing D-amino acids can exhibit significantly greater biological potency compared to their all-L-amino acid counterparts. sigmaaldrich.com

The unique properties conferred by D-amino acids are being exploited to develop new peptide-based drugs for a variety of therapeutic targets. mdpi.com this compound serves as a crucial synthetic precursor for these advanced therapeutics. netascientific.com The introduction of a D-amino acid can significantly inhibit enzymatic digestion. mdpi.com This enhanced stability is critical for developing peptides intended for oral administration or long-acting injectables. For example, replacing an L-amino acid with its D-enantiomer at a known enzymatic cleavage site can protect the peptide from degradation. mdpi.com The specific side chain of aspartic acid, with its potential for modification via the benzyl (B1604629) ester, allows for fine-tuning of properties like solubility and binding interactions.

Design of Peptidomimetics with Enhanced Biological Activity

Integration with High-Throughput Screening and Combinatorial Chemistry

Modern drug discovery relies heavily on the rapid synthesis and screening of large numbers of molecules to identify promising new drug candidates. ijpsr.comresearchgate.net this compound is well-suited for integration into these high-throughput workflows.

Combinatorial chemistry involves the systematic and repetitive connection of a set of chemical building blocks in various combinations to produce a large library of related compounds. uomustansiriyah.edu.iq As a protected amino acid, this compound is an ideal building block for creating diverse peptide libraries using techniques like solid-phase peptide synthesis (SPPS). ijpsr.comresearchgate.net These libraries can then be tested for activity against specific biological targets using high-throughput screening (HTS). pharmaron.com

HTS platforms use automated systems to rapidly test tens of thousands of compounds for their ability to interact with a target, such as an enzyme or a receptor. pharmaron.comnih.gov The properties of this compound, including its stability and defined reactivity, make it compatible with the automated synthesis protocols required to generate the necessary chemical libraries for HTS campaigns. netascientific.comijpsr.com The combination of combinatorial synthesis using building blocks like this compound and HTS dramatically accelerates the pace of drug discovery. researchgate.net

TechnologyRole of this compound
Combinatorial Chemistry Serves as a key building block for the synthesis of large, diverse peptide libraries. ijpsr.comresearchgate.net
Solid-Phase Synthesis Used as a monomer unit that can be sequentially added to a growing peptide chain attached to a solid resin support. ijpsr.com
High-Throughput Screening (HTS) Incorporated into library compounds that are rapidly screened for biological activity using automated assays. pharmaron.comnih.gov
Drug Discovery Facilitates the discovery of novel peptide-based lead compounds by enabling the exploration of vast chemical space. netascientific.comresearchgate.net

Automated Synthesis and Characterization

The synthesis of peptides and other complex organic molecules has been significantly advanced by automation, a domain where building blocks like this compound are fundamental. Automated peptide synthesis, primarily through Solid-Phase Peptide Synthesis (SPPS), relies on the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. americanpeptidesociety.orgnih.gov This process involves repeated cycles of deprotection, coupling, and washing, which are precisely controlled by robotic systems to ensure high reproducibility and efficiency. americanpeptidesociety.org this compound is well-suited for these automated workflows. The benzyloxycarbonyl (Z or Cbz) group protects the α-amino group, while the benzyl (Bzl) ester protects the β-carboxyl group of the aspartic acid side chain. These protecting groups prevent unwanted side reactions during the coupling steps of SPPS. nih.gov

Following synthesis, the characterization of the resulting products is crucial. High-throughput characterization techniques are essential for the rapid analysis of compounds. Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful method for the rapid quantification and purity assessment of amino acid derivatives and peptides. researchgate.netmdpi.com Methods have been developed for the derivatization of amino acids, such as with 2,4-dinitro-1-fluorobenzene, followed by UHPLC analysis, allowing for complete analysis times of less than two minutes, making the process suitable for high-throughput applications. researchgate.netmdpi.com This speed and efficiency are vital in screening the numerous compounds generated via automated synthesis.

Table 1: Key Protecting Groups in this compound

Protected Group Protecting Moiety Abbreviation Deprotection Method
α-Amino Group Benzyloxycarbonyl Z or Cbz Hydrogenolysis
β-Carboxyl Group Benzyl Ester Bzl or OBzl Hydrogenolysis

Library Generation for Drug Discovery

The generation of chemical libraries containing a vast number of diverse compounds is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify lead compounds for new therapeutics. Unnatural amino acids, including D-amino acids like the D-aspartic acid in this compound, are invaluable building blocks for these libraries. sigmaaldrich.comresearchgate.net Their inclusion in peptide-based drug candidates can confer resistance to proteolytic degradation, enhance metabolic stability, and improve pharmacokinetic profiles compared to their natural L-amino acid counterparts. sigmaaldrich.com

This compound serves as a key component in the construction of peptidomimetic and small-molecule libraries. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. sigmaaldrich.com The "libraries from libraries" approach is a powerful strategy where existing peptide libraries are chemically modified to generate entirely new classes of compounds, such as transforming metabolically unstable peptides into more robust drug-like molecules. mdpi.com The defined stereochemistry and protected functional groups of this compound allow for its precise incorporation into sequences that can be systematically varied to explore the chemical space around a biological target. bioascent.com

The use of such protected amino acids facilitates the creation of combinatorial libraries where different building blocks are systematically combined. researchgate.net For instance, a library of small molecules could be generated by coupling various fragments to the deprotected functional groups of an aspartic acid scaffold. Recent advances in electrocatalytic cross-coupling reactions have even utilized the carboxylic acid side chains of protected aspartate precursors as latent radical sources to couple a wide range of heteroaryl halides, enabling the rapid generation of diverse unnatural amino acid libraries. bioascent.com This highlights the versatility of derivatives like this compound in creating novel molecular diversity for identifying new drug candidates. bioascent.comenamine.net

Exploration in New Material Science Paradigms

The unique properties of amino acids and their derivatives are being increasingly harnessed in material science to create novel, functional, and biocompatible materials. This compound, as a derivative of aspartic acid, is a precursor for advanced polymers with applications in the biomedical field. uc.ptnih.gov

One major area of exploration is the development of hydrogels based on poly(aspartic acid) (PASP). griffith.edu.auresearchgate.net These hydrogels are cross-linked polymer networks that can absorb large amounts of water, and their biocompatibility and biodegradability make them excellent candidates for drug delivery, tissue engineering, and other biomedical applications. nih.govgriffith.edu.au The synthesis often involves the polymerization of precursors like polysuccinimide (PSI), which is then hydrolyzed to PASP or reacted with primary amines to form poly(aspartamide) derivatives. griffith.edu.auresearchgate.net The pendant carboxyl groups on the resulting polymer, derived from the aspartic acid units, provide sites for cross-linking and further functionalization. uc.ptgriffith.edu.au For example, thiolated PASP derivatives can form in-situ cross-linked hydrogels for applications like ophthalmic drug delivery. nih.gov

Furthermore, aspartic acid can be incorporated into other polymer backbones, such as poly(ester amide)s (PEAs). uc.pt These materials combine the favorable mechanical properties of polyamides with the biodegradability of polyesters. The inclusion of amino acid units can improve cell-material interactions and control the degradation rate, releasing harmless amino acids as byproducts. uc.pt Research has demonstrated the synthesis of poly(lactic-co-aspartic acid) through the melt polycondensation of L-aspartic acid and L-lactide. uc.pt

Another innovative application is in the field of molecularly imprinted polymers (MIPs). These are materials synthesized to have cavities that are complementary in shape and functionality to a specific "template" molecule. researchgate.netnih.gov Protected aspartic acid derivatives have been used as components in creating chiral recognition sites in molecularly imprinted membranes, which can be used for selective separation of molecules. researchgate.netnih.govresearchgate.net The defined structure of this compound makes it a suitable building block for creating these highly specific, recognition-capable materials. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
N-benzyloxycarbonyl-D-aspartic acid β-benzyl ester
Poly(aspartic acid) (PASP)
Polysuccinimide (PSI)
Poly(aspartamide)
Thiolated poly(aspartic acid)
Poly(ester amide)s (PEAs)
Poly(lactic-co-aspartic acid)

Q & A

Q. What methodologies address cross-study reproducibility challenges for this compound?

  • Methodological Answer :
  • Standardized Protocols : Adopt MIAME guidelines for assay reporting, including exact solvent ratios and instrument calibration details .
  • Inter-Lab Validation : Conduct round-robin tests with harmonized reagents and blinded data analysis .
  • Data Archiving : Share raw NMR, HPLC, and MS files in public repositories (e.g., Zenodo) with FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.